molecular formula C9H17F2NO3 B12112026 tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate

tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate

Cat. No.: B12112026
M. Wt: 225.23 g/mol
InChI Key: IQNZWUKAKUPSGP-UHFFFAOYSA-N
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Description

"tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate" is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted carbamate, and a 2,2-difluoro-3-hydroxypropyl side chain. The Boc group is widely utilized in organic synthesis to protect amines, while the difluoro and hydroxy substituents on the propyl chain suggest unique electronic and steric properties. The fluorine atoms likely enhance metabolic stability and lipophilicity, whereas the hydroxyl group may contribute to hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C9H17F2NO3

Molecular Weight

225.23 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-methylcarbamate

InChI

InChI=1S/C9H17F2NO3/c1-8(2,3)15-7(14)12(4)5-9(10,11)6-13/h13H,5-6H2,1-4H3

InChI Key

IQNZWUKAKUPSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CO)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it an essential intermediate for synthesizing more complex molecules. The reaction typically involves the interaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropylamine, often facilitated by bases like sodium hydride or potassium carbonate to yield high purity products.

Synthetic Pathways
The synthesis of tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate can be optimized through careful control of reaction conditions. This includes factors such as temperature, solvent choice, and reaction time, which can significantly influence the yield and purity of the final product.

Biological Research

Enzyme Interaction Studies
The compound exhibits notable interactions with various enzymes and receptors, making it a valuable tool in biochemical research. Studies have shown that it can selectively bind to specific enzymes, influencing their activity and providing insights into enzyme mechanisms and protein-ligand interactions.

Potential Drug Development Applications
Due to its ability to modulate biochemical pathways, this compound is being explored for its therapeutic potential. Ongoing research aims to elucidate its mechanism of action and its implications in drug development. The compound's fluorinated structure may enhance its bioavailability and specificity in targeting biological systems.

Case Study 1: Enzyme Inhibition

Research has indicated that this compound can inhibit certain enzymes by binding to their active sites. For instance, studies have demonstrated its effectiveness against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The compound's selective inhibition could lead to advancements in cancer treatment strategies.

Case Study 2: Protein-Ligand Interaction

Investigations into the binding affinity of this compound with various receptors have revealed its potential as a modulator of signaling pathways. For example, its interaction with CDK2 has been characterized by strong hydrophobic interactions and hydrogen bonding, suggesting a promising avenue for the development of selective inhibitors for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between "tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate" and related carbamates from the evidence:

Compound Name Structural Features Molecular Weight Purity Synthetic Method Applications/Notes
This compound (Target Compound) Boc-protected carbamate with 2,2-difluoro-3-hydroxypropyl and methyl groups Not reported Not reported Likely involves Boc-protection of an amine precursor under mild conditions Hypothesized use in drug discovery due to fluorine’s metabolic stability
tert-Butyl (2-(trifluoromethyl)benzyl)carbamate () Aromatic benzyl group with trifluoromethyl substituent Not reported Not reported Meta-selective C-H borylation Intermediate in catalytic borylation reactions
tert-Butyl (2-(4-arylphenyl)cyclopropyl)carbamate () Cyclopropyl linker with aryl substituents Not reported >95% PyBOP-mediated coupling, purified via column chromatography Anti-LSD1 agents; high purity confirmed by elemental analysis
tert-Butyl ((1S,4S)-1-(2-chloro-6-formyl-pyrrolopyrimidin-7-yl)carbamate () Complex pyrrolopyrimidine core with chloro and formyl groups ~500 (estimated) Not reported Multi-step synthesis involving Pd/Cu catalysis and TBAF-mediated cyclization Anticancer intermediates; stereospecific synthesis emphasized
tert-Butyl (3-(thiadiazol-2-yl)propyl)carbamate () Thiadiazole ring with difluorophenyl and methoxy(methyl)carbamoyl groups 520.6 98% Suzuki-Miyaura coupling with Pd catalysts Lab-use compound; high purity and defined melting point (163–166°C)
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate () Chloro, hydroxy, and phenyl groups on aliphatic chain Not reported Not reported Standard Boc-protection of amino alcohols Life sciences research; chiral centers enable stereochemical studies

Key Comparisons

Structural Complexity and Functional Groups The target compound’s 2,2-difluoro-3-hydroxypropyl chain distinguishes it from aromatic analogs (e.g., ) and heterocyclic derivatives (e.g., ). Chloro and hydroxy-substituted carbamates () share the hydroxyl group but lack fluorine, suggesting the target compound may exhibit superior stability in biological environments .

Synthetic Methods The target compound’s synthesis likely parallels Boc-protection strategies in and , which employ mild conditions (e.g., triethylamine, PyBOP) to avoid degrading sensitive groups like hydroxyl or fluorine .

Purity and Characterization Carbamates with defined purity (e.g., ) use elemental analysis and column chromatography, suggesting similar methods would ensure the target compound’s quality .

Applications The target compound’s difluoro-hydroxypropyl motif is structurally unique but shares functional attributes with ’s thiadiazole derivative, which is bioactive and lab-tested. Chiral carbamates () highlight the importance of stereochemistry in drug design, a factor that may extend to the target compound if its hydroxypropyl chain is synthesized enantioselectively .

Biological Activity

tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate (CAS No. 1785335-83-2) is a synthetic compound with notable biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

  • Molecular Formula: C₉H₁₇F₂NO₃
  • Molecular Weight: 225.23 g/mol
  • Structure: The compound features a tert-butyl group, a difluoro-substituted hydroxypropyl moiety, and a methyl carbamate functional group.
PropertyValue
Molecular FormulaC₉H₁₇F₂NO₃
Molecular Weight225.23 g/mol
CAS Number1785335-83-2
Purity≥ 97%
Storage ConditionsSealed, dry, 2-8°C

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to act as an inhibitor of both β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound can potentially reduce amyloid beta aggregation and improve neuronal health.

Protective Effects on Astrocytes

In recent studies, the compound demonstrated protective effects on astrocytes exposed to amyloid beta peptide (Aβ1-42). The results indicated that treatment with the compound led to:

  • Increased Cell Viability: A significant improvement in astrocyte cell viability was observed when treated with the compound alongside Aβ1-42 compared to Aβ1-42 alone.
  • Reduction in Inflammatory Markers: The compound reduced levels of TNF-α and free radicals in cell cultures, indicating anti-inflammatory properties .

In Vivo Studies

In vivo experiments using scopolamine-induced models showed that while this compound exhibited some protective effects against oxidative stress, it was less effective than established treatments like galantamine. This discrepancy may be attributed to its bioavailability in brain tissues .

Case Studies

  • Study on Amyloidogenesis:
    • Objective: Assess the ability of the compound to inhibit amyloidogenesis.
    • Findings: The compound showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting its potential as a therapeutic agent in Alzheimer's disease management .
  • Oxidative Stress Model:
    • Objective: Evaluate the effect of the compound on oxidative stress markers.
    • Results: A statistically significant decrease in malondialdehyde (MDA) levels was noted when comparing treated groups to control groups, indicating a reduction in lipid peroxidation .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamateLacks methyl substitutionModerate activity against amyloid aggregation
tert-Butyl (3-hydroxypropyl)carbamateNo difluoro substitutionLimited efficacy in neuroprotection
tert-Butyl (2,2-difluoroethyl)carbamateShorter carbon chainReduced reactivity compared to target compound

Q & A

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how can reaction conditions be optimized for high yields?

Methodological Answer: tert-Butyl carbamates are typically synthesized via nucleophilic substitution or coupling reactions. For example, Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres is widely employed . Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates.
  • Temperature : Reactions often proceed at -78°C to room temperature to minimize side products .
  • Catalysts : Base catalysts like NaHCO₃ or DIEA improve nucleophilicity of intermediates . Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradients) is standard for purification .

Q. How can researchers characterize tert-butyl carbamate derivatives to confirm structural integrity?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm Boc group presence (tert-butyl protons at ~1.4 ppm; carbonyl at ~155 ppm) .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 386 [M+H]⁺ in ) validate molecular weight .
  • X-ray Crystallography : For crystalline derivatives, hydrogen-bonding patterns (e.g., N–H···O interactions) confirm stereochemistry .

Q. What safety precautions are critical when handling fluorinated tert-butyl carbamates?

Methodological Answer: Fluorinated carbamates may release toxic HF under acidic/high-temperature conditions. Key precautions:

  • Personal Protective Equipment (PPE) : Full chemical suits, P95 respirators for particulates, and nitrile gloves .
  • Engineering Controls : Use fume hoods to limit inhalation exposure .
  • Waste Disposal : Neutralize acidic residues before disposal to prevent HF generation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamates in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbonyl, requiring catalysts like Pd(PPh₃)₂Cl₂ for Suzuki-Miyaura couplings .
  • Electronic Effects : Electron-withdrawing substituents (e.g., difluoro groups) increase electrophilicity, accelerating aminolysis but requiring controlled pH to avoid Boc deprotection .
  • Case Study : In , steric hindrance from a methoxycyclohexyl group necessitated elevated temperatures (80°C) for pyrimidine coupling .

Q. What strategies mitigate diastereomeric byproduct formation during asymmetric synthesis of chiral tert-butyl carbamates?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-configured intermediates) to direct stereochemistry .
  • Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in carbamate formation .
  • Chromatographic Resolution : Reverse-phase HPLC with chiral columns separates diastereomers post-synthesis .

Q. How can conflicting toxicity data for structurally similar carbamates be resolved in risk assessment?

Methodological Answer:

  • Data Cross-Validation : Compare acute toxicity (e.g., LD₅₀) across multiple SDS (e.g., vs. 3) and prioritize studies with OECD/GHS compliance .
  • In Silico Modeling : Tools like ECOSAR predict ecotoxicity profiles based on substituent effects (e.g., fluoro vs. chloro groups) .
  • Experimental Replication : Conduct Ames tests or zebrafish embryo assays to resolve discrepancies in mutagenicity claims .

Data Contradiction Analysis

Q. Why do stability profiles of tert-butyl carbamates vary across literature reports?

Methodological Answer:

  • pH Sensitivity : Boc groups hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions, but fluorinated analogs (e.g., 2,2-difluoro) exhibit enhanced stability due to electron-withdrawing effects .
  • Storage Conditions : Discrepancies arise from improper storage (e.g., exposure to humidity in vs. anhydrous Ar in ) .
  • Analytical Techniques : Degradation products detected via HPLC-MS may be overlooked in TLC-based studies .

Application-Oriented Questions

Q. What role do tert-butyl carbamates play in prodrug design, and how is release kinetics modulated?

Methodological Answer:

  • Prodrug Activation : Enzymatic cleavage (e.g., esterases) releases active amines. Fluorination slows hydrolysis, enabling sustained release .
  • Kinetic Tuning : Adjusting steric bulk (e.g., 2,2-difluoro vs. 3-hydroxy) alters enzymatic accessibility .

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